4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a bromo substituent and a tetrahydroquinoline moiety. It falls under the category of heterocyclic compounds, which are known for their diverse pharmacological properties.
The compound can be classified as a bromo-substituted benzamide derivative. Its molecular formula is , with a molecular weight of 387.277 g/mol. The InChI Key for this compound is LWXAKAPEAINXLP-UHFFFAOYSA-N, and its SMILES representation is CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br.
The synthesis of 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves a multi-step process:
This synthetic route highlights the complexity and multi-step nature of producing this compound, which is essential for its subsequent characterization and application.
The molecular structure of 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be analyzed through various methods:
The compound's structural formula indicates potential sites for biological interaction due to its functional groups and stereochemistry.
4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are critical for exploring the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide primarily relates to its biological activity:
The exact biochemical pathways involved in these activities are still under investigation but may involve interference with cellular signaling pathways or direct interactions with microbial targets.
4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has significant potential applications in various scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1